![molecular formula C10H11NS B1599587 (S)-(-)-1-Phenylpropyl isothiocyanate CAS No. 737001-04-6](/img/structure/B1599587.png)
(S)-(-)-1-Phenylpropyl isothiocyanate
Overview
Description
“(S)-(-)-1-Phenylpropyl isothiocyanate” is a chemical compound used in laboratory settings . It is not recommended for use in food, drugs, pesticides, or biocidal products .
Synthesis Analysis
The synthesis of isothiocyanates, including “(S)-(-)-1-Phenylpropyl isothiocyanate”, has been studied extensively. A common method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent .Molecular Structure Analysis
“(S)-(-)-1-Phenylpropyl isothiocyanate” contains a total of 23 bonds, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate (aliphatic) .Scientific Research Applications
Anti-Cancer Properties
(S)-(-)-PPITC: has drawn attention due to its anti-cancer effects. Research indicates that it can inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell metastasis . Its ability to modulate intracellular targets, including cytochrome P450 enzymes, contributes to its chemo-preventive properties .
Antimicrobial Applications
PPITC demonstrates strong antimicrobial activity. It reduces oxygen consumption in microbial cells, inhibits bacterial growth, and alters protein structures. As a result, it has potential applications in food preservation and packaging .
Natural Preservatives in Food Industry
Due to its safety profile (generally regarded as safe, or GRAS), PPITC can be used as a natural food preservative. Incorporating it into food packaging films extends shelf life by inhibiting bacterial growth. Additionally, it activates lactoperoxidases, enhancing the preservation of dairy products .
Extraction Techniques
Given PPITC’s volatility and heat sensitivity, innovative extraction methods are essential. Researchers explore efficient ways to extract this bioactive compound from natural sources.
Safety and Hazards
Mechanism of Action
Target of Action
Isothiocyanates, including (S)-(-)-1-Phenylpropyl isothiocyanate, are known to interact with a variety of cellular targets. They form hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The mode of action of isothiocyanates involves their ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis . They can inhibit the metabolism of procarcinogens to form carcinogens and increase carcinogen elimination . They also have the ability to induce Phase-2 enzymes and reduce the activity of Phase-1 enzymes involved in the conversion of procarcinogens to more cytotoxic derivatives .
Biochemical Pathways
Isothiocyanates affect various biochemical pathways. They are products of the hydrolysis of glucosinolates, secondary metabolites found in plants from the Brassicaceae family . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
Isothiocyanates are absorbed rapidly in the blood, with the peak observed 3 hours after ingestion . They are metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of isothiocyanates undergoing further conversion to mercapturic acid by N-acetyl transferase . This process is known as Phase II metabolism .
Result of Action
The result of the action of isothiocyanates includes their well-defined indirect antioxidant and antitumor properties . They have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have been shown to have anti-cancer potential by inhibiting carcinogenesis through several mechanisms including inhibition of carcinogen metabolism by drug-metabolizing enzymes, apoptosis of cancer cells, and cell cycle inhibition .
properties
IUPAC Name |
[(1S)-1-isothiocyanatopropyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMIWGOGGBFNV-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426965 | |
Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1-Phenylpropyl isothiocyanate | |
CAS RN |
737001-04-6 | |
Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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